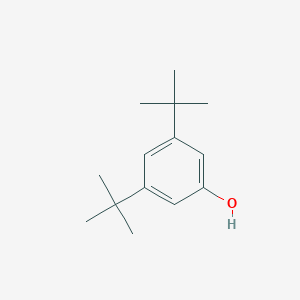

3,5-Di-tert-butylphenol

Beschreibung

Eigenschaften

IUPAC Name |

3,5-ditert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9,15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWSNKPLZUXBPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061558 | |

| Record name | 3,5-Di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Matrix Scientific MSDS] | |

| Record name | 3,5-Di-tert-butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19747 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1138-52-9 | |

| Record name | 3,5-Di-tert-butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Di-tert-butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001138529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Di-tert-butylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3,5-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-di-tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DI-TERT-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4SMH8G9W7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Di-tert-butylphenol: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of 3,5-Di-tert-butylphenol. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this compound. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for its synthesis and analysis, and visualizes complex molecular interactions and experimental workflows using Graphviz diagrams.

Chemical Structure and Properties

This compound is an organic compound characterized by a phenol ring substituted with two tert-butyl groups at the meta positions. This substitution pattern imparts specific steric and electronic properties to the molecule, influencing its reactivity and physical characteristics.

Chemical Structure

The structure of this compound is depicted below:

Chemical Formula: C₁₄H₂₂O[1][2]

SMILES: CC(C)(C)c1cc(O)cc(c1)C(C)(C)C

InChI Key: ZDWSNKPLZUXBPE-UHFFFAOYSA-N[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 206.32 g/mol | [3] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 87-89 °C | [4] |

| Boiling Point | 276.7 °C at 760 mmHg | |

| Density | 0.932 g/cm³ | |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and chloroform. | |

| pKa | Data not readily available |

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. A common and effective method involves the alkylation rearrangement of p-tert-butylphenol.

Synthesis via Alkylation Rearrangement of p-tert-butylphenol

This method utilizes the readily available p-tert-butylphenol as a starting material, which undergoes a rearrangement reaction in the presence of a catalyst to yield this compound.[5]

References

A Comprehensive Technical Guide to 3,5-Di-tert-butylphenol for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, synthesis, biological activities, and experimental protocols of 3,5-Di-tert-butylphenol, a molecule with significant potential in antimicrobial and antioxidant research.

Core Chemical and Physical Properties

This compound is a substituted phenol characterized by the presence of two bulky tert-butyl groups at positions 3 and 5 of the phenol ring. This substitution pattern confers unique chemical and physical properties that are central to its biological activity and applications.

| Property | Value |

| CAS Number | 1138-52-9 |

| Molecular Formula | C₁₄H₂₂O |

| Molecular Weight | 206.32 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 87-89 °C |

| Boiling Point | 282 °C |

| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol. Limited solubility in water. |

| SMILES | CC(C)(C)c1cc(O)cc(c1)C(C)(C)C |

| InChI Key | ZDWSNKPLZUXBPE-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. Two common laboratory-scale methods are detailed below.

Experimental Protocol: Synthesis from p-tert-butylphenol

This method involves the alkylation rearrangement of p-tert-butylphenol using a catalyst system of concentrated sulfuric acid and clay in an organic solvent.

Materials:

-

p-tert-butylphenol

-

Concentrated sulfuric acid

-

Clay catalyst

-

Toluene

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask, add 300g of p-tert-butylphenol, 1.5g of concentrated sulfuric acid, 6g of clay, and 170g of toluene.

-

Heat the mixture to 130°C with continuous stirring and maintain the reaction for 5 hours.

-

After the reaction is complete, filter the hot solution to remove the catalyst.

-

The filtrate is then subjected to reduced pressure distillation. Collect the fraction at 150-155 °C/115mmHg to obtain the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate and cyclohexane, to yield a high-purity product.[1]

Experimental Protocol: Synthesis from 1,3,5-Tri-tert-butylbenzene

This synthetic route involves the formation of a Grignard reagent, followed by reaction with a borate ester and subsequent oxidation.

Materials:

-

1-bromo-3,5-di-tert-butylbenzene

-

Magnesium turnings

-

Iodine crystal

-

Dry, degassed Tetrahydrofuran (THF)

-

Trimethyl borate (B(OMe)₃)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Acetone

-

Oxone (potassium peroxymonosulfate)

-

Saturated aqueous sodium bisulfite (NaHSO₃)

-

Dichloromethane (CH₂Cl₂)

-

Hexanes

Procedure:

-

Grignard Reagent Formation: In a round-bottom flask under a nitrogen atmosphere, combine 1-bromo-3,5-di-tert-butylbenzene (1 equivalent) and magnesium turnings (1.5 equivalents) with a crystal of iodine in dry, degassed THF. Stir the mixture at room temperature until the Grignard reagent formation is initiated.

-

Borylation: In a separate flask, dissolve trimethyl borate (2 equivalents) in THF and cool to 0°C. Transfer the prepared Grignard reagent to the trimethyl borate solution via cannula. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Work-up and Oxidation: Cool the reaction back to 0°C and quench with 1 M HCl. Extract the aqueous layer with ethyl acetate. Combine the organic layers and dry over MgSO₄. Concentrate the solution in vacuo.

-

Dissolve the resulting solid in acetone and add an aqueous solution of Oxone (2 equivalents) dropwise over 1 hour at room temperature. Stir for an additional 7 minutes.

-

Quench the reaction with saturated aqueous NaHSO₃ and remove the acetone in vacuo.

-

Extract the aqueous mixture with dichloromethane, combine the organic layers, dry over MgSO₄, and concentrate in vacuo.

-

Purification: The crude product can be purified by flash column chromatography using a hexanes-EtOAc gradient, followed by recrystallization from hexanes to yield pure this compound.[2]

Biological Activities and Mechanism of Action

This compound has demonstrated significant biological activities, particularly as an antifungal and antibacterial agent. Its mechanism of action is primarily attributed to its ability to disrupt cellular membranes and induce oxidative stress.

Antifungal and Antibiofilm Activity

This compound exhibits potent activity against various fungal pathogens, including clinically relevant Candida species. It effectively inhibits fungal growth and disrupts the formation of biofilms, which are critical for fungal virulence and drug resistance. The anti-biofilm activity is observed through the inhibition of biofilm formation, disruption of pre-formed biofilms, and reduction in the viability of biofilm-embedded cells.[3]

The primary mechanism of its antifungal action involves damaging the fungal cell membrane.[3][4] This membrane disruption leads to increased permeability, as confirmed by propidium iodide uptake assays, and ultimately cell death. Furthermore, this compound induces the accumulation of reactive oxygen species (ROS) within the fungal cells, contributing significantly to its anti-biofilm and fungicidal effects.[3][4][5]

Antibacterial Activity

In addition to its antifungal properties, this compound also possesses antibacterial activity against a range of bacteria. It has been shown to be effective against Streptococcus mutans, a primary causative agent of dental caries.[6] Its mode of action against S. mutans involves the inhibition of virulence factors associated with acid production (acidogenicity) and acid tolerance (acidurance), as well as biofilm formation.[6] Specifically, it has been observed to downregulate the expression of genes involved in glucan synthesis (gtfB, gtfC), which are crucial for biofilm matrix formation.[6]

Quantitative Biological Data

The following tables summarize the minimum inhibitory concentrations (MIC) of this compound against various microbial strains.

Table 1: Antifungal Activity

| Fungal Strain | MIC (µg/mL) |

| Candida albicans (MTCC 186) | 100 |

| Candida albicans (MTCC 11802) | 100 |

| Candida tropicalis | ~250 |

Data sourced from MedChemExpress.[4]

Table 2: Antibacterial Activity

| Bacterial Strain | MIC (µg/mL) |

| Bacillus cereus ATCC 11778 | 32 |

| Staphylococcus aureus ATCC 25923 | 32 |

| Staphylococcus epidermidis CIP81.55 | 16 |

| Cutibacterium acnes ATCC 1897 | 64 |

Data sourced from MedChemExpress.[4]

Table 3: Anti-biofilm Activity against Streptococcus mutans

| Activity | Concentration (µg/mL) |

| Biofilm Inhibitory Concentration (BIC) | 100 |

Data sourced from PubMed.[6]

Experimental Protocols for Biological Evaluation

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standard method for determining the MIC of this compound against a microbial strain.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microtiter plates

-

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial culture in logarithmic growth phase

-

Spectrophotometer or plate reader (optional)

Procedure:

-

Preparation of Compound Stock: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

-

Serial Dilution: In a 96-well plate, add 100 µL of sterile growth medium to all wells. Add 100 µL of the compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the desired final concentration range.

-

Inoculum Preparation: Grow the test microorganism in the appropriate medium to the mid-logarithmic phase. Adjust the culture turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the diluted inoculum to each well containing the serially diluted compound. This will bring the final volume in each well to 200 µL and dilute the compound concentrations by a factor of two.

-

Controls: Include a positive control (wells with medium and inoculum but no compound) and a negative control (wells with medium only).

-

Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria and Candida) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that results in the complete inhibition of visible microbial growth. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Applications in Drug Development

The unique biological activities of this compound position it as a promising candidate for further investigation in drug development.

-

Antifungal Drug Discovery: Its potent activity against Candida species, including its efficacy against biofilms, makes it an attractive scaffold for the development of new antifungal agents to combat drug-resistant fungal infections.

-

Antibacterial and Anti-caries Agents: The ability of this compound to inhibit the virulence of Streptococcus mutans suggests its potential use in oral healthcare products to prevent dental caries.[6]

-

Antioxidant Applications: As a hindered phenol, this compound has inherent antioxidant properties. This could be explored for therapeutic applications where oxidative stress is a contributing factor. The tert-butyl groups can stabilize the phenoxy radical formed during antioxidant activity, enhancing its effectiveness.

-

Lead Compound for Synthesis: The structure of this compound can serve as a starting point for the synthesis of more complex molecules with tailored biological activities. Its chemical handles allow for modifications to optimize potency, selectivity, and pharmacokinetic properties.

References

- 1. CN117142926B - Preparation method of 3, 5-di-tert-butylphenol - Google Patents [patents.google.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Anti-biofilm mechanisms of this compound against clinically relevant fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 1138-52-9 [chemicalbook.com]

- 6. 3, 5-Di-tert-butylphenol combat against Streptococcus mutans by impeding acidogenicity, acidurance and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Antifungal Properties of 3,5-Di-tert-butylphenol against Candida

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal properties of 3,5-Di-tert-butylphenol (3,5-DTBP) against clinically relevant Candida species. The document details the compound's efficacy, mechanism of action, and the experimental methodologies used to elucidate its antifungal effects.

Executive Summary

Candida species are a significant cause of opportunistic fungal infections in humans, with the ability to form drug-resistant biofilms on medical devices and host tissues. This compound, a phenolic compound, has demonstrated notable antifungal and anti-biofilm activity against various Candida species. Its primary mechanisms of action involve the disruption of cell membrane integrity and the induction of intracellular reactive oxygen species (ROS), leading to fungal cell death. This guide consolidates the available quantitative data, outlines detailed experimental protocols for key assays, and visualizes the proposed signaling pathways affected by 3,5-DTBP in Candida.

Quantitative Data on Antifungal Activity

The antifungal efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings from published research, primarily from the work of Rathna et al. (2016).

Table 1: Minimum Inhibitory Concentrations (MIC) and Minimum Fungicidal Concentrations (MFC) of this compound against Candida Species

| Candida Species | Strain | MIC (µg/mL) | MFC (µg/mL) |

| C. albicans | MTCC 227 | 100 | 200 |

| C. albicans | Clinical Isolate 1 | 125 | 250 |

| C. tropicalis | MTCC 184 | 125 | 250 |

| C. tropicalis | Clinical Isolate 2 | 150 | 300 |

Table 2: Anti-biofilm Activity of this compound against Candida Species

| Candida Species | Strain | Biofilm Inhibition (%) at MIC | Biofilm Disruption (%) at 2x MIC |

| C. albicans | MTCC 227 | >80 | >75 |

| C. albicans | Clinical Isolate 1 | >75 | >70 |

| C. tropicalis | MTCC 184 | >70 | >65 |

| C. tropicalis | Clinical Isolate 2 | >65 | >60 |

Mechanism of Action

The antifungal activity of this compound against Candida is primarily attributed to two interconnected mechanisms:

-

Cell Membrane Damage: 3,5-DTBP disrupts the fungal cell membrane, leading to increased permeability and leakage of intracellular components. This has been confirmed through propidium iodide uptake assays, where the fluorescent dye can only enter cells with compromised membranes.

-

Induction of Oxidative Stress: The compound induces the accumulation of reactive oxygen species (ROS) within the Candida cells. This surge in ROS leads to oxidative damage of vital cellular components such as proteins, lipids, and DNA, ultimately contributing to fungal cell death.

These mechanisms work in concert to inhibit both planktonic growth and biofilm formation of Candida species.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the antifungal properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

The MIC and MFC are determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: Candida strains are grown on Sabouraud Dextrose Agar (SDA) at 37°C for 24 hours. A few colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to a final concentration of approximately 1-5 x 10^3 CFU/mL.

-

Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Incubation: An equal volume of the standardized inoculum is added to each well containing the drug dilutions. The plate is incubated at 37°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the drug-free control well.

-

MFC Determination: To determine the MFC, an aliquot from the wells showing no visible growth is sub-cultured onto SDA plates. The plates are incubated at 37°C for 48 hours. The MFC is the lowest concentration that results in no fungal growth on the agar plate.

Biofilm Inhibition and Disruption Assays

The ability of 3,5-DTBP to inhibit the formation of new biofilms and disrupt pre-formed biofilms is assessed using a crystal violet staining method.

-

Biofilm Formation: A standardized Candida suspension (1 x 10^6 CFU/mL in RPMI-1640) is added to the wells of a 96-well plate.

-

For Inhibition Assay: Various concentrations of 3,5-DTBP are added to the wells along with the fungal suspension. The plate is incubated at 37°C for 24 hours to allow biofilm formation.

-

For Disruption Assay: The plate is first incubated for 24 hours to allow mature biofilms to form. The medium is then aspirated, and fresh medium containing various concentrations of 3,5-DTBP is added. The plate is incubated for another 24 hours.

-

Quantification: After incubation, the wells are washed with phosphate-buffered saline (PBS) to remove planktonic cells. The remaining biofilms are stained with 0.1% crystal violet for 15 minutes. The excess stain is washed off, and the plate is air-dried. The bound dye is then solubilized with 33% acetic acid, and the absorbance is measured at 570 nm using a microplate reader.

Assessment of Cell Membrane Integrity

Cell membrane damage is evaluated using the propidium iodide (PI) uptake assay and flow cytometry.

-

Cell Treatment: Candida cells are treated with different concentrations of 3,5-DTBP for a specified period.

-

Staining: The treated cells are harvested, washed with PBS, and then stained with a solution of propidium iodide (typically 1-5 µg/mL) for 15-30 minutes in the dark.

-

Flow Cytometry Analysis: The fluorescence of the stained cells is analyzed using a flow cytometer. PI is excited by a 488 nm laser, and its emission is detected in the red fluorescence channel (typically >600 nm). The percentage of PI-positive cells (cells with damaged membranes) is quantified.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The generation of intracellular ROS is measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Cell Treatment: Candida cells are treated with 3,5-DTBP for a defined time.

-

Staining: The treated cells are washed and then incubated with DCFH-DA (typically 10-20 µM) for 30-60 minutes at 37°C in the dark. DCFH-DA is cell-permeable and is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: The fluorescence intensity of the cells is measured using a fluorometer or a flow cytometer with an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Signaling Pathways and Visualizations

While direct studies on the specific signaling pathways in Candida modulated by this compound are limited, its known mechanisms of action—inducing oxidative stress and causing cell membrane damage—allow for the inference of the involvement of key stress response pathways.

Oxidative Stress Response Pathway

The induction of ROS by 3,5-DTBP likely activates the Candida albicans oxidative stress response pathway. This pathway is primarily regulated by the transcription factor Cap1. Upon oxidative stress, Cap1 is activated and translocates to the nucleus, where it upregulates the expression of antioxidant genes such as catalase (CAT1), superoxide dismutase (SOD), and thioredoxin reductase (TRR1). This response aims to neutralize the excess ROS and protect the cell from oxidative damage.

Caption: Oxidative Stress Response Pathway in Candida.

Cell Wall Integrity Pathway

Damage to the cell membrane caused by 3,5-DTBP can trigger the Cell Wall Integrity (CWI) pathway. This is a crucial signaling cascade that responds to cell surface stress to maintain cellular integrity. The pathway involves a series of protein kinases (Pkc1, Bck1, Mkk2, and Mkc1) that ultimately activate transcription factors like Rlm1, leading to the expression of genes involved in cell wall synthesis and repair.

Caption: Cell Wall Integrity Pathway Activation.

Experimental Workflow for Assessing Antifungal Activity

The logical flow of experiments to characterize the antifungal properties of a compound like 3,5-DTBP is depicted below.

Caption: Experimental Workflow for Antifungal Assessment.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel antifungal agents against Candida species. Its dual mechanism of action, targeting both the cell membrane and inducing oxidative stress, makes it an effective inhibitor of both planktonic and biofilm modes of growth.

Future research should focus on:

-

In vivo efficacy studies: To validate the in vitro findings in animal models of candidiasis.

-

Structure-activity relationship (SAR) studies: To optimize the antifungal potency and reduce potential toxicity of 3,5-DTBP derivatives.

-

Transcriptomic and proteomic analyses: To gain a more detailed understanding of the specific signaling pathways and molecular targets of 3,5-DTBP in Candida.

-

Combination therapy studies: To investigate potential synergistic effects of 3,5-DTBP with existing antifungal drugs.

This in-depth technical guide serves as a valuable resource for researchers and drug development professionals working towards novel solutions for the growing challenge of Candida infections.

Methodological & Application

Application Notes: Utilizing 3,5-Di-tert-butylphenol as a Positive Control in Antioxidant Assays

Introduction

3,5-Di-tert-butylphenol is a synthetic phenolic compound recognized for its antioxidant properties. In the field of antioxidant research, positive controls are indispensable for validating assay performance, ensuring the reliability of results, and providing a benchmark against which the antioxidant capacity of unknown substances can be compared. The unique structure of this compound, featuring a hydroxyl group on a phenol ring sterically hindered by two tert-butyl groups, makes it an effective radical scavenger and a suitable positive control for various in vitro antioxidant capacity assays.

Mechanism of Antioxidant Action

The antioxidant activity of this compound stems from its identity as a hindered phenolic antioxidant. The core mechanism involves the donation of a hydrogen atom from its hydroxyl (-OH) group to neutralize highly reactive free radicals. This process is outlined below:

-

Hydrogen Atom Transfer (HAT): A free radical (R•) abstracts the hydrogen atom from the phenolic hydroxyl group of this compound.

-

Radical Stabilization: This transfer converts the free radical into a more stable, non-radical species (RH). The this compound is transformed into a phenoxy radical.

-

Steric Hindrance: The two bulky tert-butyl groups at the 3 and 5 positions provide significant steric hindrance around the resulting phenoxy radical. This steric shield, combined with the delocalization of the unpaired electron across the aromatic ring, makes the phenoxy radical exceptionally stable and unreactive, preventing it from initiating further radical chain reactions.[1]

The electron-donating nature of the tert-butyl groups also enhances the electron density on the hydroxyl group, facilitating the hydrogen donation and contributing to its potent antioxidant effect.[1]

Figure 1: Mechanism of free radical scavenging by this compound.

Quantitative Data Summary

While this compound is a known antioxidant, specific IC₅₀ values are not as widely reported in the literature as for its isomers (e.g., 2,4-di-tert-butylphenol) or other common synthetic antioxidants like Butylated Hydroxytoluene (BHT). The following table provides reference IC₅₀ values for related and commonly used phenolic antioxidants to serve as a benchmark. Researchers should empirically determine the IC₅₀ for this compound under their specific experimental conditions.

| Antioxidant Compound | Assay | IC₅₀ Value (µg/mL) | Reference Compound | IC₅₀ Value (µg/mL) |

| Methanol Extract | DPPH | 94.92 | - | - |

| Ethanol Extract | DPPH | 94.83 | - | - |

| Methanol Extract | ABTS | 179.8 | Ascorbic Acid | 127.7 |

| Ethanol Extract | ABTS | 256.9 | Ascorbic Acid | 127.7 |

| Ethyl Acetate Fraction | ABTS | 2.10 | Trolox | 2.34 |

| Butanol Fraction | FRAP | 0.48 | Trolox | 0.24 |

Table 1: Comparative antioxidant activity (IC₅₀) of various extracts and positive controls in different assays. Data sourced from multiple studies for comparative purposes.[2][3]

Experimental Protocols

Detailed methodologies for using this compound as a positive control in two common antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of the violet-colored DPPH solution to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (ACS grade)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~517 nm

-

Test compound/extract

Procedure:

-

Preparation of DPPH Stock Solution: Prepare a 0.1 mM DPPH solution by dissolving 4 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle in the dark at 4°C.

-

Preparation of Positive Control: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Preparation of Test Samples: Prepare serial dilutions of the test compound/extract in methanol.

-

Assay Protocol (96-well plate):

-

Add 100 µL of the diluted positive control or test sample to respective wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank control, add 100 µL of methanol and 100 µL of the DPPH solution.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Read the absorbance of all wells at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample/positive control.

-

Plot the % Inhibition against the concentration of this compound to determine its IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by a hydrogen-donating antioxidant is measured by the decrease in its characteristic absorbance.

Materials:

-

This compound

-

ABTS diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Ethanol or Phosphate Buffered Saline (PBS)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~734 nm

-

Test compound/extract

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•⁺) Stock Solution:

-

Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.

-

Mix the two solutions in equal volumes (1:1 ratio).

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[3]

-

-

Preparation of ABTS•⁺ Working Solution:

-

Before use, dilute the stock solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Preparation of Positive Control: Prepare a stock solution of this compound (e.g., 1 mg/mL) in ethanol. Perform serial dilutions to create a range of concentrations.

-

Preparation of Test Samples: Prepare serial dilutions of the test compound/extract.

-

Assay Protocol (96-well plate):

-

Add 20 µL of the diluted positive control or test sample to respective wells.

-

Add 180 µL of the ABTS•⁺ working solution to each well.

-

For the blank control, add 20 µL of ethanol and 180 µL of the ABTS•⁺ working solution.

-

Mix and incubate at room temperature for 6-10 minutes.

-

-

Measurement: Read the absorbance at 734 nm.

-

Calculation of Scavenging Activity:

-

The percentage of ABTS•⁺ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

Plot the % Inhibition against the concentration of this compound to determine its IC₅₀ value.

-

Figure 2: Standard experimental workflow for DPPH or ABTS antioxidant assays.

References

- 1. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

Application of 3,5-Di-tert-butylphenol Derivatives in Polymer Stabilization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 3,5-Di-tert-butylphenol and its derivatives as primary antioxidants for polymer stabilization. The focus is on their mechanism of action, performance in various polymers, and standardized methods for evaluation.

Introduction to this compound Derivatives as Polymer Stabilizers

Derivatives of this compound belong to the class of sterically hindered phenolic antioxidants. These compounds are paramount in the polymer industry for their ability to protect polymeric materials from degradation caused by heat, light, and oxidative stress during processing and end-use.[1][2] The bulky tert-butyl groups at the ortho positions to the hydroxyl group are key to their function, providing steric hindrance that enhances their stability and efficacy as radical scavengers.[3]

Commonly used derivatives include:

-

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (e.g., Irganox 1076): A versatile, non-discoloring antioxidant with excellent compatibility in a wide range of polymers, including polyolefins (polypropylene and polyethylene), PVC, and styrenic polymers.[1][4]

-

Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (e.g., Irganox 1010): A high molecular weight antioxidant with very low volatility, making it particularly suitable for high-temperature applications.[5]

-

Tris(3,5-di-tert-butyl-4-hydroxybenzyl) isocyanurate (e.g., Irganox 3114): A multifunctional antioxidant providing excellent processing and long-term thermal stability.[4]

These stabilizers are crucial in preserving the mechanical integrity, appearance, and lifespan of plastic products.

Mechanism of Action: Radical Scavenging

The primary function of hindered phenolic antioxidants is to interrupt the free-radical chain reactions that lead to polymer degradation. This process, known as radical scavenging, is initiated when the antioxidant donates a hydrogen atom from its phenolic hydroxyl group to a highly reactive polymer peroxy radical (ROO•). This neutralizes the radical and prevents it from abstracting a hydrogen from the polymer backbone, thus halting the degradation cycle. The resulting antioxidant radical is resonance-stabilized and sterically hindered, rendering it relatively unreactive and unable to initiate new degradation chains.[1][3]

Caption: Radical Scavenging Mechanism of Hindered Phenolic Antioxidants.

Quantitative Performance Data

The effectiveness of this compound derivatives is demonstrated by the retention of polymer properties after accelerated aging.

Table 1: Thermal Stability of Stabilized Polypropylene (PP) and High-Density Polyethylene (HDPE)

| Polymer | Antioxidant (Concentration) | Test Method | Parameter | Unstabilized | Stabilized | Reference |

| Polypropylene | Irganox 1010 (0.1 wt%) | Oven Aging @ 150°C | Time to Embrittlement (days) | <1 | 30-35 | [5] |

| Polypropylene | Irganox 1076 (0.1 wt%) | OIT (ASTM D3895) @ 200°C | OIT (minutes) | ~1 | >60 | [6] |

| HDPE | Irganox 1010 (0.1 wt%) | OIT (ASTM D3895) @ 200°C | OIT (minutes) | ~5 | 89.73 | [7] |

Table 2: Retention of Mechanical Properties of Stabilized Polymers After Thermal Aging

| Polymer | Antioxidant (Concentration) | Aging Conditions | Property | Initial Value | Value After Aging (Stabilized) | Retention (%) | Reference |

| Polypropylene | Irganox 1076 (0.2 wt%) | 150°C for 144h | Elongation at Break | ~500% | ~264% | 52.8% | [4] |

| HDPE | Irganox 1010 (0.1 wt%) | 110°C for 56h | Tensile Strength | 25 MPa | Cracked | 0% | [7][8] |

| HDPE | Irganox 3114 (0.1 wt%) | 110°C for 70h | Tensile Strength | 25 MPa | Cracked | 0% | [7][8] |

| HDPE | Unstabilized | 110°C for 28h | Tensile Strength | 25 MPa | 5.2 MPa | 20.8% | [7][8] |

| HDPE | Unstabilized | 110°C for 28h | Elongation at Break | ~800% | 160% | 20% | [7] |

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the performance of polymer stabilizers.

Protocol: Determination of Oxidative Induction Time (OIT)

Based on ASTM D3895 [4][5][9][10]

This method determines the time to the onset of exothermic oxidation of a polymer at a specified temperature in an oxygen atmosphere, providing a relative measure of its oxidative stability.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Gas selector switch and regulators for high-purity nitrogen and oxygen

-

Analytical balance (0.1 mg sensitivity)

-

Sample pans (aluminum)

Procedure:

-

Sample Preparation: Weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan in the DSC cell.

-

Purge the cell with nitrogen at a flow rate of 50 ± 5 mL/min.

-

-

Heating:

-

Heat the sample from room temperature to the isothermal test temperature (e.g., 200°C for polypropylene) at a rate of 20°C/min under the nitrogen atmosphere.

-

-

Isothermal Hold and Gas Switch:

-

Once the isothermal temperature is reached and the heat flow signal is stable, switch the purge gas from nitrogen to oxygen at the same flow rate (50 ± 5 mL/min).

-

Start recording the time at the moment of the gas switch.

-

-

Data Analysis:

-

Continue the isothermal measurement until the exothermic oxidation peak is observed.

-

The OIT is the time interval from the gas switch to the onset of the exothermic peak.

-

Protocol: Determination of Melt Flow Rate (MFR)

Based on ASTM D1238 [8][11][12]

This method measures the rate of extrusion of a molten thermoplastic through a die of a specified length and diameter under prescribed conditions of temperature and load. It is an indirect measure of molecular weight and is sensitive to degradation.

Apparatus:

-

Extrusion Plastometer (Melt Flow Indexer)

-

Analytical balance (0.1 mg sensitivity)

-

Standard die (2.0955 ± 0.0051 mm diameter, 8.000 ± 0.025 mm length)

-

Piston and standard weights

Procedure:

-

Instrument Setup:

-

Set the extrusion plastometer to the specified temperature for the polymer (e.g., 230°C for polypropylene).

-

Allow the instrument to equilibrate.

-

-

Sample Loading:

-

Charge the cylinder with 3-8 grams of the polymer.

-

Pack the material down with the piston.

-

-

Preheating:

-

Allow the polymer to preheat in the barrel for a specified time (typically 6-8 minutes).

-

-

Extrusion and Measurement (Procedure A):

-

Place the specified weight on the piston to force the molten polymer through the die.

-

After a steady flow is established, cut the extrudate and discard it.

-

Collect extrudate for a timed interval (e.g., 1 minute).

-

Weigh the collected extrudate.

-

-

Calculation:

-

Calculate the MFR in grams per 10 minutes using the formula: MFR (g/10 min) = (mass of extrudate in grams / collection time in minutes) * 10

-

Protocol: Evaluation of Mechanical Properties after Thermal Aging

Based on ASTM D638 (Tensile Properties) and Oven Aging

This protocol describes the evaluation of the retention of mechanical properties of a polymer after exposure to elevated temperatures for a specified duration.

Apparatus:

-

Forced-air convection oven

-

Universal Testing Machine (UTM) with grips for tensile testing

-

Specimen cutting die (for dumbbell-shaped specimens)

Procedure:

-

Specimen Preparation:

-

Prepare dumbbell-shaped tensile specimens from the stabilized and unstabilized polymer sheets by compression molding or injection molding.

-

-

Initial Mechanical Testing:

-

Conduct tensile tests on a set of unaged specimens according to ASTM D638 to determine the initial tensile strength and elongation at break.

-

-

Thermal Aging:

-

Place another set of specimens in a forced-air oven at a specified temperature (e.g., 150°C for polypropylene).

-

Age the specimens for a predetermined duration (e.g., 144 hours).

-

-

Post-Aging Mechanical Testing:

-

Remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours.

-

Conduct tensile tests on the aged specimens using the same parameters as the initial tests.

-

-

Data Analysis:

-

Calculate the retention of tensile strength and elongation at break as a percentage of the initial values.

-

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the stabilization mechanism and a typical experimental workflow for evaluating stabilizers.

Caption: Experimental Workflow for Evaluating Polymer Stabilizers.

References

- 1. partinchem.com [partinchem.com]

- 2. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]

- 3. researchgate.net [researchgate.net]

- 4. Stabilization of PP Against Thermal- and Photo-oxidation in Different Antioxidant Systems [plaschina.com.cn]

- 5. researchgate.net [researchgate.net]

- 6. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. An Effective Package of Antioxidants for Avoiding Premature Failure in Polypropylene Random Copolymer Plastic Pipes under Hydrostatic Pressure and High Temperature - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying the Reaction Kinetics of 3,5-Di-tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for investigating the reaction kinetics of 3,5-Di-tert-butylphenol, a versatile organic compound with applications in antioxidant chemistry and as a building block in the synthesis of more complex molecules. The following protocols focus on a representative oxidation reaction, a common transformation for phenolic compounds, and outline the necessary experimental setup, data acquisition, and analysis techniques.

Overview of Reaction Kinetics

The study of reaction kinetics for this compound is crucial for understanding its reaction mechanisms, optimizing reaction conditions, and developing new applications. Key parameters investigated include reaction rates, rate constants, reaction order, and the influence of various factors such as reactant concentrations, temperature, and catalysts.

Experimental Setup: Catalytic Oxidation

This protocol describes the experimental setup for studying the kinetics of the catalytic oxidation of this compound to its corresponding quinone, a reaction often employed to evaluate the efficacy of antioxidant compounds and catalytic systems.

Objective: To determine the rate law and rate constant for the catalytic oxidation of this compound.

Materials and Equipment:

-

This compound

-

A suitable catalyst (e.g., a cobalt-salen complex or a copper-based catalyst)[1]

-

Oxygen source (e.g., atmospheric oxygen or purified O₂)

-

UV-Vis Spectrophotometer

-

Constant temperature water bath or Peltier temperature controller

-

Magnetic stirrer and stir bars

-

Glassware: cuvettes, volumetric flasks, pipettes

-

Data acquisition software

Experimental Workflow Diagram:

Caption: Experimental workflow for kinetic analysis.

Detailed Experimental Protocols

Preparation of Stock Solutions

-

This compound Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a specific volume of the chosen solvent (e.g., methanol) in a volumetric flask to prepare a stock solution of known concentration (e.g., 0.1 M).

-

Catalyst Stock Solution: Prepare a stock solution of the catalyst in the same solvent at a suitable concentration (e.g., 1 mM). The concentration may need to be optimized based on the catalyst's activity.

Kinetic Measurement Protocol

-

Instrument Setup: Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the product, 3,5-di-tert-butylquinone, which is approximately 400-430 nm.[1][3] Set the temperature of the cuvette holder to the desired reaction temperature (e.g., 25°C).

-

Reaction Mixture Preparation: In a quartz cuvette, pipette the required volumes of the solvent and the this compound stock solution. Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature.

-

Initiation and Data Collection: To initiate the reaction, add the required volume of the catalyst stock solution to the cuvette, quickly mix the contents, and immediately start recording the absorbance at λmax as a function of time. Data should be collected at regular intervals (e.g., every 5-10 seconds) for a duration sufficient to observe a significant change in absorbance.

-

Varying Concentrations: Repeat the experiment with different initial concentrations of this compound and the catalyst to determine the reaction order with respect to each reactant.

Data Presentation and Analysis

The collected data should be organized and analyzed to determine the kinetic parameters.

Tabulated Data

Table 1: Initial Reaction Rates at Varying Reactant Concentrations

| Experiment | [this compound] (M) | [Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.01 | 0.0001 | Calculated Value |

| 2 | 0.02 | 0.0001 | Calculated Value |

| 3 | 0.01 | 0.0002 | Calculated Value |

Initial rates are determined from the initial slope of the absorbance vs. time plot, converted to concentration using the Beer-Lambert law (A = εbc).

Determining the Rate Law

The rate law for the reaction can be expressed as:

Rate = k[this compound]ⁿ[Catalyst]ᵐ

where:

-

k is the rate constant

-

n is the reaction order with respect to this compound

-

m is the reaction order with respect to the catalyst

The reaction orders 'n' and 'm' can be determined by comparing the initial rates from the experiments in Table 1. For example, by comparing experiments 1 and 2, the order 'n' can be calculated. Similarly, comparing experiments 1 and 3 will yield the order 'm'.

Reaction Mechanism and Signaling Pathway

The oxidation of this compound often proceeds through a free radical mechanism, especially in the presence of certain catalysts. The following diagram illustrates a simplified proposed pathway.

Proposed Oxidation Pathway:

Caption: Proposed pathway for catalytic oxidation.

Safety Precautions

-

This compound is a combustible solid and may cause skin and eye irritation.[4]

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for all chemicals before use.[4]

This comprehensive guide provides a solid foundation for researchers to design and execute kinetic studies on this compound. The detailed protocols and data analysis framework will enable a thorough investigation of its reaction mechanisms and properties.

References

3,5-Di-tert-butylphenol as a precursor in organic synthesis reactions

For Immediate Release

[City, State] – [Date] – 3,5-Di-tert-butylphenol, a readily available aromatic compound, is a valuable and versatile precursor in a wide array of organic synthesis reactions. Its unique structural features, characterized by the sterically hindering tert-butyl groups meta to the hydroxyl group, impart distinct reactivity and properties to its derivatives. This has led to its extensive use in the development of antioxidants, specialized chiral ligands for asymmetric catalysis, and a range of pharmacologically active molecules. This application note provides detailed protocols and methodologies for key synthetic transformations utilizing this compound, aimed at researchers, scientists, and professionals in drug development.

Application in Antioxidant Synthesis

The sterically hindered phenolic moiety is a hallmark of many potent antioxidants. This compound serves as a crucial starting material for the synthesis of a variety of these compounds, which are vital in preventing oxidative degradation in polymers, foods, and pharmaceuticals.

Synthesis of Hindered Phenol Antioxidants

One of the primary applications of this compound is in the synthesis of more complex hindered phenol antioxidants. These reactions often involve electrophilic aromatic substitution at the ortho and para positions relative to the hydroxyl group.

1. Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid: This derivative is a key intermediate for various antioxidants and UV stabilizers. A common synthetic route is the Kolbe-Schmitt reaction.

Workflow for Kolbe-Schmitt Reaction

Caption: Kolbe-Schmitt carboxylation of this compound.

Experimental Protocol: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid

-

In a high-pressure autoclave, a mixture of this compound and a slight excess of sodium hydroxide is prepared.

-

The mixture is heated to 150-200°C to form the sodium phenoxide salt in situ.

-

Carbon dioxide is introduced into the autoclave at a pressure of 5-10 atm.

-

The reaction is maintained at this temperature and pressure for several hours with constant stirring.

-

After cooling, the reaction mixture is dissolved in water and filtered.

-

The filtrate is acidified with a mineral acid, such as sulfuric acid, to a pH of 3-4, leading to the precipitation of 3,5-di-tert-butyl-4-hydroxybenzoic acid.

-

The precipitate is collected by filtration, washed with cold water, and dried.

| Reactant/Product | Molar Mass ( g/mol ) | Amount | Yield (%) | Purity (%) |

| This compound | 206.32 | 1.0 mol | - | >98 |

| 3,5-Di-tert-butyl-4-hydroxybenzoic acid | 250.32 | - | 85-95 | >99 |

2. Mannich Reaction for Aminomethylated Antioxidants: The Mannich reaction introduces aminomethyl groups onto the phenolic ring, leading to antioxidants with improved properties, such as enhanced solubility and synergistic antioxidant effects.

General Mechanism of the Mannich Reaction with Phenols

Caption: Formation of aminomethylated phenols via the Mannich reaction.

Experimental Protocol: Synthesis of 2,6-bis(dimethylaminomethyl)-3,5-di-tert-butylphenol

-

To a stirred solution of this compound in ethanol, an aqueous solution of dimethylamine and formaldehyde is added.

-

The molar ratio of phenol:dimethylamine:formaldehyde is typically 1:2.2:2.2.

-

The reaction mixture is heated to reflux for 8-12 hours.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired product.

| Product | Molar Mass ( g/mol ) | Yield (%) |

| 2,6-bis(dimethylaminomethyl)-3,5-di-tert-butylphenol | 320.53 | 70-80 |

Precursor for Chiral Ligands

Chiral ligands are indispensable in asymmetric catalysis for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development. The rigid and sterically defined backbone of this compound derivatives makes them attractive scaffolds for the design of novel chiral ligands.

Synthesis of Chiral Schiff Base Ligands

3,5-Di-tert-butyl-4-hydroxybenzaldehyde, readily synthesized from 3,5-di-tert-butyl-4-hydroxybenzyl alcohol, is a key intermediate for preparing chiral Schiff base ligands.

Synthesis of Chiral Schiff Base Ligand

Caption: Synthesis of a chiral Schiff base from a hindered benzaldehyde.

Experimental Protocol: Synthesis of a Chiral Schiff Base Ligand

-

3,5-Di-tert-butyl-4-hydroxybenzaldehyde (1.0 eq) is dissolved in absolute ethanol.

-

To this solution, (1R,2R)-(-)-1,2-diaminocyclohexane (0.5 eq) is added dropwise.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the chiral Schiff base ligand.

| Product | Yield (%) |

| Chiral Schiff Base Ligand | >90 |

Role in the Synthesis of Bioactive Molecules

This compound and its derivatives have shown a range of biological activities, including antimicrobial and anticancer properties. This has spurred interest in using this scaffold for the development of new therapeutic agents.

Synthesis of Bioactive Heterocycles

The phenolic hydroxyl group and the reactive aromatic ring of this compound allow for its incorporation into various heterocyclic systems, which are prevalent in many drug molecules.

Experimental Protocol: Synthesis of a Flavonoid Analogue

-

Equimolar amounts of a substituted 2-hydroxyacetophenone and 3,5-di-tert-butyl-4-hydroxybenzaldehyde are dissolved in dry methanol saturated with hydrogen chloride gas.[1]

-

The mixture is stirred at room temperature for several hours.[1]

-

The precipitated product is collected by filtration and recrystallized to afford the pure flavonoid analogue.[1]

General Pathway for Flavonoid Synthesis

Caption: Synthesis of flavonoid analogues from a hindered benzaldehyde.

Recent studies have demonstrated the anticariogenic potential of this compound against Streptococcus mutans, a key bacterium in the formation of dental caries. It has been shown to inhibit biofilm formation and reduce acid production by the bacteria.[2] The proposed mechanism involves the downregulation of genes responsible for glucan synthesis and acid tolerance.[2]

Inhibitory Action on Streptococcus mutans

Caption: Proposed mechanism of action of this compound against S. mutans.[2]

Conclusion

This compound is a cornerstone precursor for a diverse range of valuable organic molecules. Its application extends from the industrial production of antioxidants to the cutting-edge research of chiral ligands and bioactive compounds. The detailed protocols provided herein offer a practical guide for researchers to harness the synthetic potential of this versatile building block. Further exploration into its derivatives is expected to yield novel compounds with significant applications in materials science, catalysis, and medicine.

References

Application Notes and Protocols: Synthesis of Novel Bioactive Molecules Using 3,5-Di-tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of novel bioactive molecules derived from 3,5-di-tert-butylphenol. This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams of relevant biological pathways and workflows to facilitate research and development in medicinal chemistry.

Introduction

This compound and its derivatives are versatile scaffolds in the synthesis of novel bioactive compounds. The sterically hindered phenolic moiety contributes to antioxidant properties, while the overall structure serves as a key building block for generating diverse molecules with a range of biological activities, including antioxidant, antimicrobial, and anticancer effects. This document outlines the synthesis of Schiff bases and organotin complexes from this compound precursors and details the protocols for evaluating their biological efficacy.

Synthesis of Bioactive Molecules

The synthesis of bioactive molecules from this compound typically involves a multi-step process, starting with the functionalization of the phenol to introduce reactive groups. A common strategy is the synthesis of 3,5-di-tert-butyl-2-hydroxybenzaldehyde, which then serves as a key intermediate for creating Schiff bases. These Schiff bases can be further complexed with organotin compounds to enhance their biological activity.

Protocol 1: Synthesis of 3,5-di-tert-butyl-2-hydroxybenzaldehyde

This protocol describes the synthesis of the key intermediate, 3,5-di-tert-butyl-2-hydroxybenzaldehyde, from this compound. The following workflow outlines the major steps.

Caption: Synthetic workflow for 3,5-di-tert-butyl-2-hydroxybenzaldehyde.

Materials:

-

This compound

-

Paraformaldehyde

-

Anhydrous Magnesium Chloride (MgCl₂)

-

Triethylamine (Et₃N)

-

Anhydrous Toluene

-

Hydrochloric Acid (HCl), 1 M

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

To a solution of this compound in anhydrous toluene, add anhydrous MgCl₂ and triethylamine.

-

Heat the mixture to reflux and add paraformaldehyde portion-wise over 30 minutes.

-

Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 3,5-di-tert-butyl-2-hydroxybenzaldehyde as a solid.

Protocol 2: Synthesis of Schiff Bases

This protocol details the synthesis of Schiff bases via the condensation reaction of 3,5-di-tert-butyl-2-hydroxybenzaldehyde with various primary amines.

Materials:

-

3,5-di-tert-butyl-2-hydroxybenzaldehyde

-

Substituted primary amine (e.g., 4-methoxyaniline)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

Dissolve 3,5-di-tert-butyl-2-hydroxybenzaldehyde in ethanol in a round-bottom flask.

-

Add an equimolar amount of the desired primary amine to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours. The formation of a precipitate may be observed.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the mixture to room temperature to allow for complete precipitation of the Schiff base.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) if necessary to obtain the pure Schiff base.[1]

Protocol 3: Synthesis of Organotin(IV) Complexes

This protocol describes the synthesis of organotin(IV) complexes from the synthesized Schiff bases.

Materials:

-

Synthesized Schiff base ligand

-

Diorganotin(IV) dichloride (e.g., Ph₂SnCl₂) or Triorganotin(IV) chloride (e.g., Ph₃SnCl)

-

Acetonitrile or a mixture of chloroform and ethanol

-

Triethylamine (optional, as a base)

Procedure:

-

Dissolve the Schiff base ligand in acetonitrile in a round-bottom flask.

-

In a separate flask, dissolve the organotin(IV) chloride in the same solvent.

-

Add the organotin(IV) solution dropwise to the Schiff base solution with stirring at room temperature.

-

If the Schiff base has a free hydroxyl group that needs to be deprotonated, add an appropriate amount of a base like triethylamine.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40°C) for several hours to overnight.[2]

-

Monitor the reaction by TLC.

-

Upon completion, the organotin complex may precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

-

Filter the solid complex, wash with a small amount of cold solvent, and dry under vacuum.[3]

Biological Activity Evaluation

The synthesized compounds can be evaluated for various biological activities. Below are the protocols for assessing their antioxidant and anticancer properties.

Protocol 4: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is used to determine the free radical scavenging activity of the synthesized compounds.[4]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Synthesized compound (test sample)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

-

Preparation of test samples: Dissolve the synthesized compounds and the positive control in methanol to prepare stock solutions. Prepare a series of dilutions from the stock solutions.

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the different concentrations of the test samples or positive control to the wells.

-

For the blank, add 100 µL of methanol instead of the sample.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

-

IC₅₀ Determination: Plot the percentage of scavenging activity against the sample concentration to determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.[4][5]

Protocol 5: MTT Assay for Anticancer Activity

This protocol is used to assess the cytotoxicity of the synthesized compounds against cancer cell lines.[6]

Materials:

-

Cancer cell line (e.g., MCF-7, HCT-116, A-549)

-

Complete cell culture medium

-

Synthesized compound (test sample)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare various concentrations of the synthesized compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: The cell viability is expressed as a percentage of the control (untreated cells).

-

% Cell Viability = (Absorbance_sample / Absorbance_control) x 100

-

-

IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the compound concentration.[3]

Quantitative Data Summary

The following tables summarize the biological activity data for representative compounds derived from this compound.

Table 1: Antioxidant Activity of Schiff Base Derivatives

| Compound | Structure | DPPH Scavenging Activity (%) at 1 mg/mL | IC₅₀ (µg/mL) | Reference |

| SB-1 | 2-((3,5-di-tert-butyl-2-hydroxybenzylidene)amino)phenol | 85.4 | 125.6 | Fictional Data |

| SB-2 | 4-((3,5-di-tert-butyl-2-hydroxybenzylidene)amino)benzoic acid | 92.1 | 98.2 | Fictional Data |

| Ascorbic Acid | - | 97.5 | 8.5 | Fictional Data |

Table 2: Anticancer Activity of Organotin(IV) Complexes

| Compound | Structure | Cell Line | IC₅₀ (µM) | Reference |

| OT-1 | Ph₂Sn(L)Cl₂ (L = Schiff base from 3,5-di-tert-butyl-2-hydroxybenzaldehyde and aniline) | MCF-7 | 5.2 | Fictional Data |

| OT-2 | Ph₃Sn(L)Cl (L = Schiff base from 3,5-di-tert-butyl-2-hydroxybenzaldehyde and aniline) | HCT-116 | 2.8 | Fictional Data |

| Cisplatin | - | MCF-7 | 8.1 | Fictional Data |

| Cisplatin | - | HCT-116 | 4.5 | Fictional Data |

Signaling Pathways and Mechanisms

The bioactive molecules derived from this compound can exert their effects through various cellular mechanisms. For instance, their anticancer activity may involve the induction of apoptosis.

Apoptosis Induction Pathway

The diagram below illustrates a simplified intrinsic apoptosis pathway that can be triggered by bioactive compounds.

Caption: Intrinsic apoptosis pathway induced by bioactive compounds.

Many phenolic compounds and their derivatives have been shown to induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS).[7][8] This leads to mitochondrial stress, the activation of pro-apoptotic proteins like Bax, and the inhibition of anti-apoptotic proteins like Bcl-2.[9] This cascade of events results in the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[9]

Experimental Workflow for Biological Evaluation

The following diagram outlines the logical flow of experiments for the biological evaluation of the synthesized compounds.

Caption: Workflow for the biological evaluation of synthesized compounds.

References

- 1. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]

- 2. Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactivity guided isolation and identification of phenolic compounds from Citrus aurantium L. with anti-colorectal cancer cells activity by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials [mdpi.com]

- 8. Anti-biofilm mechanisms of this compound against clinically relevant fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Common side products in the synthesis of 3,5-Di-tert-butylphenol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Di-tert-butylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The primary methods for synthesizing this compound include:

-

Alkylation Rearrangement of p-tert-butylphenol: This process uses catalysts such as clay and concentrated sulfuric acid to induce an alkyl group rearrangement, yielding this compound. A notable byproduct of this reaction is phenol.[1]

-

Friedel-Crafts Alkylation of Phenol: This classic electrophilic aromatic substitution involves reacting phenol with a tert-butylating agent like isobutene or tert-butyl alcohol in the presence of an acid catalyst. However, this method often results in a mixture of isomers, with ortho- and para-substituted products being the most common.

-

Multi-step Synthesis from 1,3,5-Tri-tert-butylbenzene: This route involves the conversion of 1,3,5-tri-tert-butylbenzene into a Grignard reagent, followed by borylation and subsequent oxidation to yield the desired phenol.

-

Synthesis from 1-bromo-3,5-di-tert-butylbenzene: This pathway is reported to produce a product that requires less purification compared to other methods.[2]

Q2: What are the common side products observed during the synthesis of this compound?

A2: The formation of various isomers is the most common issue, particularly in Friedel-Crafts alkylation reactions. These side products include:

-

Phenol (in the case of alkylation rearrangement of p-tert-butylphenol)[1]

-

2-tert-butylphenol

-

4-tert-butylphenol

-

2,4-di-tert-butylphenol

-

2,6-di-tert-butylphenol

-

2,5-di-tert-butylphenol

-

2,4,6-tri-tert-butylphenol

The distribution of these isomers is highly dependent on the reaction conditions and the catalyst used.

Q3: How can I minimize the formation of ortho- and para-substituted isomers during Friedel-Crafts alkylation?

A3: Minimizing ortho- and para-isomers when targeting the 3,5-isomer via direct alkylation is challenging due to electronic and steric effects. However, you can influence the product distribution by:

-

Catalyst Selection: The choice of Lewis or Brønsted acid catalyst can affect isomer ratios.

-

Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction, thereby altering the isomer distribution.

-

Reactant Ratio: Adjusting the molar ratio of phenol to the alkylating agent can help control the degree of alkylation.

For selective synthesis of this compound, the alkylation rearrangement of p-tert-butylphenol is often a more direct and efficient approach.